|A-glycerol phosphate disodium salt pentahydrate
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Overview
Description
The compound with the molecular formula C3H7Na2O6P.5(H2O) sodium beta-glycerophosphate pentahydrate . This compound is a sodium salt of glycerophosphoric acid and is commonly used in various scientific and industrial applications. It is particularly known for its role as a phosphatase inhibitor and its ability to promote bone matrix mineralization by providing a source of phosphate ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium beta-glycerophosphate pentahydrate can be synthesized through the neutralization of glycerophosphoric acid with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Glycerophosphoric Acid: Glycerol is phosphorylated using phosphoric acid to produce glycerophosphoric acid.
Neutralization: The glycerophosphoric acid is then neutralized with sodium hydroxide to form sodium glycerophosphate.
Crystallization: The resulting solution is allowed to crystallize, forming sodium beta-glycerophosphate pentahydrate.
Industrial Production Methods: In industrial settings, the production of sodium beta-glycerophosphate pentahydrate involves large-scale neutralization and crystallization processes. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium beta-glycerophosphate pentahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form glycerophosphoric acid and sodium ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.
Substitution: Various metal salts can be used as reagents to replace sodium ions.
Major Products Formed:
Hydrolysis: Glycerophosphoric acid and sodium ions.
Substitution: Metal glycerophosphates, depending on the metal salt used.
Scientific Research Applications
Sodium beta-glycerophosphate pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of phosphate ions.
Biology: Acts as a phosphatase inhibitor, which is crucial in studying enzyme activities and metabolic pathways.
Medicine: Promotes bone matrix mineralization and is used in the development of hydrogels and scaffolds for tissue engineering.
Industry: Utilized in the production of isolation mediums and as an additive in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its role as a phosphate donor. It provides phosphate ions that are essential for various biochemical processes, including bone mineralization and enzyme regulation. The molecular targets include osteoblasts, where it promotes bone matrix mineralization, and various enzymes where it acts as a phosphatase inhibitor .
Comparison with Similar Compounds
Sodium alpha-glycerophosphate: Another sodium salt of glycerophosphoric acid, but with a different isomeric form.
Calcium glycerophosphate: A calcium salt of glycerophosphoric acid, used for similar applications but with different ionic properties.
Uniqueness: Sodium beta-glycerophosphate pentahydrate is unique due to its specific isomeric form, which provides distinct biochemical properties. Its ability to act as a phosphatase inhibitor and promote bone matrix mineralization makes it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C3H19Na2O11P |
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Molecular Weight |
308.13 g/mol |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2 |
InChI Key |
VWVLGHQKEJESPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)OP(=O)(O)O)O.O.O.O.O.O.[Na].[Na] |
Origin of Product |
United States |
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